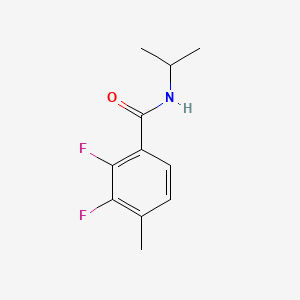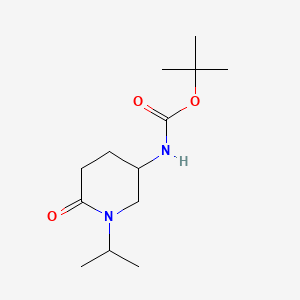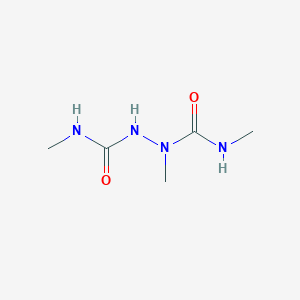
1,3-Dimethyl-1-(methylcarbamoylamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1-(methylcarbamoylamino)urea is a chemical compound with the molecular formula C₅H₁₂N₄O₂. It is a derivative of urea and is used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be synthesized through several methods. One common method involves the reaction of dimethylamine with methyl isocyanate, followed by the addition of urea. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain optimal temperature, pressure, and pH levels.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1-(methylcarbamoylamino)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1,3-Dimethyl-1-(methylcarbamoylamino)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
作用機序
The mechanism of action of 1,3-Dimethyl-1-(methylcarbamoylamino)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be compared with other similar compounds such as:
1,3-Dimethylurea: A simpler derivative of urea with similar reactivity but different applications.
N,N’-Dimethylurea: Another urea derivative with distinct chemical properties and uses.
1,1,3,3-Tetramethylguanidine: A related compound with unique reactivity and applications in organic synthesis.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
特性
CAS番号 |
4114-37-8 |
|---|---|
分子式 |
C5H12N4O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
1,3-dimethyl-1-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H12N4O2/c1-6-4(10)8-9(3)5(11)7-2/h1-3H3,(H,7,11)(H2,6,8,10) |
InChIキー |
AMAUILHALBHGNU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NN(C)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



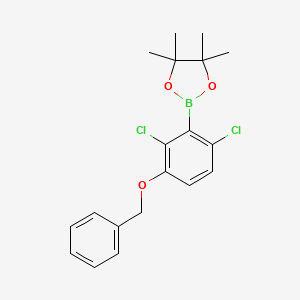



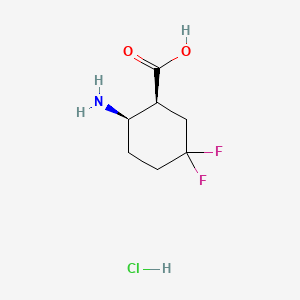
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
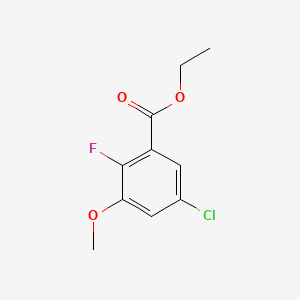
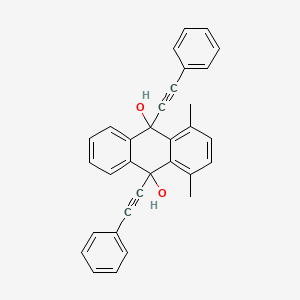
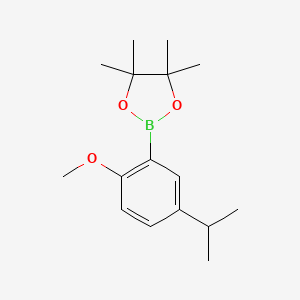
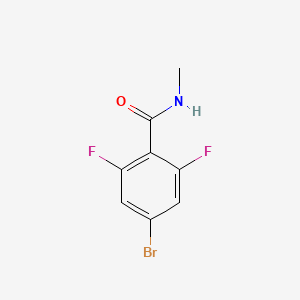
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
